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Compound of Interest

2-Amino-5-bromonicotinic acid
Compound Name: )
hydrobromide

cat. No.: B1525712

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectral data for 2-Amino-5-
bromonicotinic acid, a key intermediate in pharmaceutical synthesis. As direct experimental
spectra for this compound are not readily available in public databases, this document
leverages established principles of spectroscopy and data from analogous compounds to
provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers
with the foundational knowledge to identify and characterize this molecule in a laboratory
setting.

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid, with the chemical formula CeHsBrN202 and a molecular weight
of 217.02 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure, featuring an amino
group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building
block in medicinal chemistry. Understanding its spectral characteristics is paramount for
confirming its identity, purity, and for tracking its transformations in chemical reactions.

Below is the chemical structure of 2-Amino-5-bromonicotinic acid:

Caption: Chemical structure of 2-Amino-5-bromonicotinic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The predicted *H and *3C NMR spectra of 2-Amino-5-bromonicotinic acid are
discussed below.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to show signals corresponding to the two aromatic protons
on the pyridine ring, the protons of the amino group, and the proton of the carboxylic acid. The
chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted *H NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-4 8.0-8.2 Doublet (d) ~2.5
H-6 8.3-85 Doublet (d) ~2.5
-NH:z 50-7.0 Broad Singlet (br s)
-COOH 12.0-13.0 Broad Singlet (br s)

Causality behind Predictions:

e Aromatic Protons (H-4 and H-6): The pyridine ring protons are deshielded due to the ring's
aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine at C-5 will
have a moderate deshielding effect on the adjacent protons. The carboxylic acid group at C-
3 will strongly deshield the adjacent H-4. The amino group at C-2 is electron-donating, which
would typically shield adjacent protons, but its effect is counteracted by the other
substituents. The expected coupling between H-4 and H-6 is a small meta-coupling.

e Amino (-NHz) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and
often appear as broad signals. Their chemical shifts can vary significantly with the solvent,
concentration, and temperature due to hydrogen bonding.[4]
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Predicted *C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

Carbon Predicted Chemical Shift (6, ppm)
C-2 155 - 160
C-3 110 - 115
C-4 140 - 145
C-5 115- 120
C-6 150 - 155
-COOH 165 - 170

Causality behind Predictions:

e C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are
therefore significantly deshielded. The amino group at C-2 will cause some shielding, while
the bromine at C-5 will deshield C-6.

e C-3: This carbon is attached to the carboxylic acid group and is expected to be in the typical
range for aromatic carbons bearing a carboxyl substituent.

e C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and
the bromine atom.

e C-5: The carbon directly bonded to the bromine atom will experience a moderate shielding
effect (the "heavy atom effect").

o Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to
appear in the typical downfield region for such functional groups.[5]

Experimental Protocol for NMR Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromonicotinic acid in approximately
0.6 mL of a deuterated solvent (e.g., DMSO-ds, as the compound may have limited solubility
in less polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal
standard (O ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key
parameters to set include the spectral width, acquisition time, relaxation delay, and number
of scans.

e 13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A
larger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum to determine the
relative number of protons.

Data Acquisition

Sample Preparation 13C NMR

Acquisition
Dissolve in Add TMS - \ Data Processing & Analysis
DMSO-ds (Internal Standard)

T 1 i i
H NMR T T ETE Phase & Bgselme Integratlon_ &
Acquisition Correction Interpretation

Click to download full resolution via product page
Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromonicotinic acid

. Predicted Absorption )
Functional Group - ( » Intensity
ange (cm~

O-H (Carboxylic Acid) 3300 - 2500 Broad, Strong

N-H (Amino) 3500 - 3300 Medium, Two Bands
C-H (Aromatic) 3100 - 3000 Weak to Medium
C=0 (Carboxylic Acid) 1710 - 1680 Strong

C=C and C=N (Aromatic Ring) 1620 - 1450 Medium to Strong
C-N 1350 - 1250 Medium

C-Br 700 - 500 Medium to Strong

Causality behind Predictions:

¢ O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is due to strong
hydrogen bonding.[4][6] The amino group is expected to show two distinct N-H stretching
bands, corresponding to symmetric and asymmetric vibrations.[7]

e C=0 Stretching: The carbonyl group of the carboxylic acid will give a strong absorption band
in the characteristic region. Its exact position can be influenced by hydrogen bonding.

» Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will
appear in the 1620-1450 cm~1 region.

e C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the
fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

o Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small
amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the
mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
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e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record a background spectrum of the empty sample compartment (or the
ATR crystal). Then, place the sample in the beam path and record the sample spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-Amino-5-bromonicotinic acid:

e Molecular lon (M+): The mass spectrum will show a molecular ion peak corresponding to the
mass of the molecule. Due to the presence of bromine, there will be two peaks of nearly
equal intensity: one for the isotope 7°Br (at m/z 216) and one for 8Br (at m/z 218).

o Key Fragmentation Pathways:

o Loss of -OH (M-17): A common fragmentation for carboxylic acids is the loss of a hydroxyl
radical, leading to peaks at m/z 199 and 201.[8]

o Loss of -COOH (M-45): The loss of the entire carboxylic acid group as a radical is also a
likely fragmentation pathway, resulting in peaks at m/z 171 and 173.[8]

o Decarboxylation (Loss of COz): Loss of carbon dioxide from the molecular ion would give
peaks at m/z 172 and 174.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-bromonicotinic acid
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m/z (for 7°Br/®'Br) Fragment
216/218 M]*
199/201 [M - OH]*
171/173 [M - COOHJ*
172/174 [M - CO2]*

Experimental Protocol for Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC),
depending on the volatility and thermal stability of the compound. For this compound, LC-MS
with electrospray ionization (ESI) would be a suitable method.

« lonization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass
spectrometer, where it is ionized.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated.

2-Amino-5-bromonicotinic
Acid [M]*
(m/z 216/218)

P

Loss of -OH Loss of -COOH Loss of CO2
[M-17]* [M-45]+ [M-44]*
(m/z 199/201) (m/z 171/173) (M/z 172/174)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways in mass spectrometry.
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Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral
data for 2-Amino-5-bromonicotinic acid. By understanding the expected NMR, IR, and MS data
and the principles behind them, researchers and drug development professionals can more
confidently identify and utilize this important chemical intermediate. The provided experimental
protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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